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molecular formula C11H7Cl2NO3 B194086 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 3919-76-4

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No. B194086
M. Wt: 272.08 g/mol
InChI Key: WQXUUMUOERZZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666888B2

Procedure details

To 3-(2,6-dichlorophenyl)-5-methylisoxazol-4-carboxylic acid (25 mg, 0.10 mmol) was added thionyl chloride (1 mL) and the neat solution allowed to stir 60° C. After 30 min, excess thionyl chloride was evaporated and dimethyl amine (40 μL, 0.08 mmol, 2M in tetrahydrofuran) was added and allowed to stir overnight at ambient temperature. The residue was purified using reversed phase HPLC to afford the title compound (10 mg). HRMS (ESI, pos. ion) m/z calcd for C13H12Cl2N2O2: 298.0276, found 298.0276.
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
40 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[C:13]([C:14](O)=[O:15])=[C:12]([CH3:17])[O:11][N:10]=1.S(Cl)(Cl)=O.[CH3:22][NH:23][CH3:24]>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[C:13]([C:14]([N:23]([CH3:24])[CH3:22])=[O:15])=[C:12]([CH3:17])[O:11][N:10]=1

Inputs

Step One
Name
Quantity
25 mg
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)C1=NOC(=C1C(=O)O)C
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
40 μL
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
to stir 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
excess thionyl chloride was evaporated
STIRRING
Type
STIRRING
Details
to stir overnight at ambient temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The residue was purified

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)C1=NOC(=C1C(=O)N(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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